molecular formula C13H19NOS B14888505 n-(Sec-butyl)-2-methyl-5-(methylthio)benzamide

n-(Sec-butyl)-2-methyl-5-(methylthio)benzamide

Cat. No.: B14888505
M. Wt: 237.36 g/mol
InChI Key: ANVOGQVICKIGMX-UHFFFAOYSA-N
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Description

N-(Sec-butyl)-2-methyl-5-(methylthio)benzamide: is an organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a sec-butyl group, a methyl group, and a methylthio group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Sec-butyl)-2-methyl-5-(methylthio)benzamide can be achieved through various methods. One common approach involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This method utilizes lithium diisopropylamide (LDA) as a base and tetrahydrofuran (THF) as a solvent at 40°C for 24 hours . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(Sec-butyl)-2-methyl-5-(methylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(Sec-butyl)-2-methyl-5-(methylthio)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Sec-butyl)-2-methyl-5-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. Preliminary studies suggest that the compound may exert its effects through the deprotonative aroylation of methyl sulfides, promoted by the directed ortho-lithiation of the tertiary benzamide with LDA . This interaction leads to the formation of α-sulfenylated ketones, which may play a role in its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-Butylbenzamide
  • N-Methylbenzamide
  • N-tert-Butylbenzamide

Uniqueness

N-(Sec-butyl)-2-methyl-5-(methylthio)benzamide is unique due to the presence of the sec-butyl and methylthio groups, which confer distinct chemical and biological properties compared to other benzamides

Properties

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

N-butan-2-yl-2-methyl-5-methylsulfanylbenzamide

InChI

InChI=1S/C13H19NOS/c1-5-10(3)14-13(15)12-8-11(16-4)7-6-9(12)2/h6-8,10H,5H2,1-4H3,(H,14,15)

InChI Key

ANVOGQVICKIGMX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=C(C=CC(=C1)SC)C

Origin of Product

United States

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